molecular formula C9H8Cl2O2 B13935192 3,5-Dichloro-4-ethylbenzoic acid

3,5-Dichloro-4-ethylbenzoic acid

Cat. No.: B13935192
M. Wt: 219.06 g/mol
InChI Key: ZZANSOXDSOHNHN-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethylbenzoic acid (CAS 915145-04-9) is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.07 g/mol . This benzoic acid derivative features two chlorine atoms and an ethyl group attached to the aromatic ring, a structure that offers a multifaceted profile for chemical synthesis and material science research. Its specific substitution pattern makes it a valuable intermediate, or molecular building block, for constructing more complex chemical architectures . Researchers can utilize this compound in the synthesis of pharmaceutical candidates, particularly in modifying the physicochemical properties of lead compounds. The carboxylic acid group allows for straightforward derivatization into amides or esters, while the chlorine atoms are amenable to metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds to create diverse biaryl structures. Additionally, the ethyl group can contribute to enhanced lipophilicity, making derivatives of this acid of interest in the development of agrochemicals and functional materials. This product is intended for research and laboratory use only. It is not approved for human or animal consumption, diagnostic use, or any other personal application.

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

3,5-dichloro-4-ethylbenzoic acid

InChI

InChI=1S/C9H8Cl2O2/c1-2-6-7(10)3-5(9(12)13)4-8(6)11/h3-4H,2H2,1H3,(H,12,13)

InChI Key

ZZANSOXDSOHNHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1Cl)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Substituted Benzoic Acids

A common route to chlorinated benzoic acids is direct chlorination of the corresponding benzoic acid or its derivatives. For example, chlorination of 4-ethylbenzoic acid under controlled conditions can yield 3,5-dichloro-4-ethylbenzoic acid, although regioselectivity must be carefully managed to avoid poly-chlorination or chlorination at undesired positions. The process typically uses chlorine gas or other chlorinating agents in the presence of catalysts or under specific temperature and solvent conditions to favor substitution at the 3 and 5 positions relative to the carboxyl group and ethyl substituent.

Diazotization and Sandmeyer Reaction

An alternative approach involves starting from an amino-substituted benzoic acid derivative, such as 3-amino-4-ethylbenzoic acid, which undergoes diazotization to form a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction with copper(I) chloride to replace the diazonium group with chlorine, facilitating the introduction of chlorine atoms at specific positions on the aromatic ring. This method offers high regioselectivity and can be used to prepare 3,5-dichloro derivatives when combined with appropriate substitution patterns on the starting material.

Multi-Step Synthetic Routes

In some cases, multi-step synthetic sequences are employed involving:

  • Preparation of intermediate benzoyl chlorides or benzoyl fluorides by chlorination or fluorination of substituted benzoic acids.
  • Subsequent functional group transformations such as hydrolysis or oxidation to yield the target benzoic acid.
  • Use of halogen exchange reactions (e.g., chlorine/fluorine exchange with potassium fluoride) to fine-tune halogen substitution patterns.

These methods, while more complex, allow for greater control over substitution and purity of the final product.

Research Findings and Data Summary

Reaction Conditions and Yields

Step Conditions Notes Yield (%)
Chlorination of 4-ethylbenzoic acid Chlorine gas, catalyst, 0–30 °C, solvent (e.g., chlorobenzene) Requires careful control to avoid over-chlorination Variable, often moderate
Diazotization of 3-amino-4-ethylbenzoic acid Sodium nitrite, mineral acid (HCl or H2SO4), 0–10 °C Excess nitrous acid quenched by amidosulphonic acid or urea High purity diazonium salt
Sandmeyer reaction with CuCl Cu(I) chloride in concentrated HCl, 0–80 °C Conversion of diazonium salt to chloro compound Moderate to high
Hydrolysis of benzoyl chloride intermediates Aqueous work-up, mild heating Conversion to benzoic acid High

Purification and Isolation

  • Repeated recrystallization is often necessary to separate the desired 3,5-dichloro-4-ethylbenzoic acid from regioisomeric chlorinated byproducts.
  • Use of solvents such as toluene, chlorobenzene, or xylene assists in purification.
  • Dry decomposition of diazonium tetrafluoroborate salts at 100–150 °C in inert matrices like quartz sand can be employed for certain intermediates.

Analytical Data

  • Boiling points and mass spectra reported for related chlorinated benzoic acid derivatives provide benchmarks for identification.
  • Mass spectral fragments include molecular ion peaks and characteristic losses (e.g., M+, M+ - OH).

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Direct Chlorination 4-Ethylbenzoic acid Cl2, catalyst, controlled temp Simple, direct Regioselectivity issues, side products
Diazotization + Sandmeyer 3-Amino-4-ethylbenzoic acid NaNO2, acid; CuCl, HCl High regioselectivity Multi-step, requires handling diazonium salts
Multi-step via benzoyl chlorides Substituted benzoic acids Thionyl chloride, KF, HF Fine control over substitution Complex, multi-step, lower overall yield

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-ethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of 3,5-dichloro-4-ethylbenzamide or 3,5-dichloro-4-ethylthiobenzoic acid.

    Oxidation: Conversion to 3,5-dichloro-4-carboxybenzoic acid.

    Reduction: Formation of 3,5-dichloro-4-ethylbenzyl alcohol.

Scientific Research Applications

3,5-Dichloro-4-ethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular components through its reactive chlorine atoms and carboxylic acid group. These interactions can lead to the inhibition of enzyme activity or disruption of cellular membranes, contributing to its antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 3,5-dichloro-4-ethylbenzoic acid with six structurally related compounds, focusing on molecular properties, spectral characteristics, and functional applications.

Structural and Physicochemical Properties

Table 1: Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
3,5-Dichloro-4-ethylbenzoic acid C₉H₈Cl₂O₂ 219.07* Not reported -Cl (3,5), -C₂H₅ (4), -COOH
3,5-Dichloro-4-methylbenzoic acid C₈H₆Cl₂O₂ 205.04 Not reported -Cl (3,5), -CH₃ (4), -COOH
3,5-Dichloro-4-hydroxybenzoic acid C₇H₄Cl₂O₃ 207.01 Not reported -Cl (3,5), -OH (4), -COOH
3,5-Dichloro-4-methoxybenzoic acid C₈H₆Cl₂O₃ 221.04 Not reported -Cl (3,5), -OCH₃ (4), -COOH
4-Butoxy-3,5-dichlorobenzoic acid C₁₁H₁₂Cl₂O₃ 263.12 98–99 -Cl (3,5), -OC₄H₉ (4), -COOH
3,5-Dichloro-4-(hydroxymethyl)benzoic acid C₈H₆Cl₂O₃ 221.04 Not reported -Cl (3,5), -CH₂OH (4), -COOH
4-Chloro-3,5-dinitrobenzoic acid (CDNBA) C₇H₃ClN₂O₆ 245.56 Not reported -Cl (4), -NO₂ (3,5), -COOH

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects on Melting Points : The butoxy derivative (4-Butoxy-3,5-dichlorobenzoic acid) exhibits a lower melting point (98–99 °C) compared to smaller substituents, likely due to reduced crystallinity from the flexible butoxy chain .
  • Molecular Weight Trends : The ethyl and methoxy analogs have similar molecular weights, while nitro substitution (CDNBA) significantly increases molecular weight due to the nitro groups .
Key Observations:
  • Spectral Trends : Aromatic protons in halogenated benzoic acids typically resonate downfield (e.g., δH 7.91 for 4-butoxy analog) due to electron-withdrawing effects of chlorine .
  • Synthetic Flexibility : Acid chlorides of these compounds (e.g., 3,5-dibromo-4-methoxybenzoyl chloride) are key intermediates for coupling reactions, enabling derivatization into amides or thioureas .
Key Observations:
  • Biological Activity: The butoxy analog is a precursor to Tenovin-36, highlighting the role of alkoxy groups in enhancing bioactivity .
  • Toxicity : Nitro-substituted CDNBA exhibits significant environmental toxicity, whereas chloro-ethyl derivatives may have lower acute toxicity due to reduced electrophilicity .

Research Findings and Trends

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase acidity (lower pKa), enhancing solubility in polar solvents . Alkoxy groups (e.g., -OC₄H₉) improve lipophilicity, aiding membrane permeability in drug candidates .

Synthetic Utility: Sodium thiocyanate coupling with acid chlorides is a versatile route to thiourea derivatives, as demonstrated in Tenovin-36 synthesis .

Environmental Impact :

  • Chloro-nitro analogs like CDNBA require careful handling due to persistence and toxicity in aquatic systems, whereas ethyl and methoxy derivatives are less environmentally hazardous .

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